molecular formula C14H28N2O4 B12649127 Bis(2-(dimethylamino)ethyl) adipate CAS No. 65169-69-9

Bis(2-(dimethylamino)ethyl) adipate

Cat. No.: B12649127
CAS No.: 65169-69-9
M. Wt: 288.38 g/mol
InChI Key: LQIWJZRUBHDHFH-UHFFFAOYSA-N
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Description

Bis(2-(dimethylamino)ethyl) adipate: is an organic compound with the molecular formula C18H36N2O4. It is a diester formed from the reaction of adipic acid and 2-(dimethylamino)ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(2-(dimethylamino)ethyl) adipate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: This compound can also undergo reduction reactions, often using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound can occur, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

Properties

CAS No.

65169-69-9

Molecular Formula

C14H28N2O4

Molecular Weight

288.38 g/mol

IUPAC Name

bis[2-(dimethylamino)ethyl] hexanedioate

InChI

InChI=1S/C14H28N2O4/c1-15(2)9-11-19-13(17)7-5-6-8-14(18)20-12-10-16(3)4/h5-12H2,1-4H3

InChI Key

LQIWJZRUBHDHFH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)CCCCC(=O)OCCN(C)C

Origin of Product

United States

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